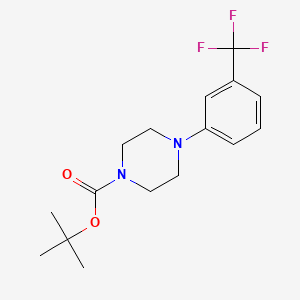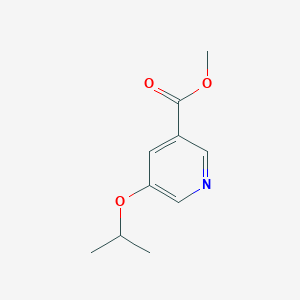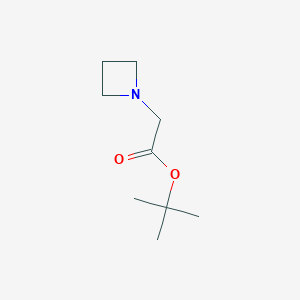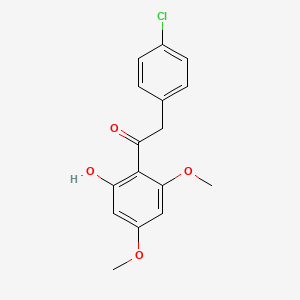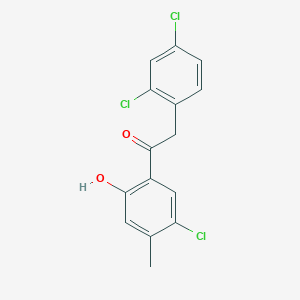
5'-Chloro-2(2',4'-dichlorophenyl)-2'-hydroxy-4'-methylacetophenone; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2(2',4'-dichlorophenyl)-2'-hydroxy-4'-methylacetophenone (98%) is a synthetic compound with a wide range of applications in scientific research. It is an aromatic ketone that is used as a reagent in organic synthesis and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-Chloro-2(2',4'-dichlorophenyl)-2'-hydroxy-4'-methylacetophenone (98%) is not well understood. However, it is believed that the compound binds to proteins and enzymes in the body and affects their activity. It is also believed that the compound has a direct effect on the cell membrane, causing changes in the permeability of the membrane and thus affecting the transport of molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2(2',4'-dichlorophenyl)-2'-hydroxy-4'-methylacetophenone (98%) have been studied in various animal models. Studies have shown that the compound has a wide range of effects, including antifungal, antibacterial, and anti-inflammatory effects. It has also been shown to have an effect on the metabolism of certain hormones and neurotransmitters. In addition, it has been shown to have an effect on the immune system and to have a protective effect against certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Chloro-2(2',4'-dichlorophenyl)-2'-hydroxy-4'-methylacetophenone (98%) for lab experiments include its low cost and its ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. The main limitation of using this compound for lab experiments is that it is not water soluble, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 5-Chloro-2(2',4'-dichlorophenyl)-2'-hydroxy-4'-methylacetophenone (98%). These include further research into its biochemical and physiological effects; further exploration of its potential applications in biotechnology; and further exploration of its potential as an insecticide. Additionally, further research into its mechanism of action and its potential as an anti-cancer agent is warranted. Finally, further research into its potential applications in organic synthesis and its potential as a pharmaceutical reagent is also needed.
Synthesemethoden
5-Chloro-2(2',4'-dichlorophenyl)-2'-hydroxy-4'-methylacetophenone (98%) is synthesized by a two-step reaction. The first step involves the reaction of 2,4-dichlorophenol and sodium hypochlorite to form 2,4-dichloro-5-chlorophenol. The second step involves the reaction of 2,4-dichloro-5-chlorophenol with acetic anhydride to form 5-chloro-2(2',4'-dichlorophenyl)-2'-hydroxy-4'-methylacetophenone.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2(2',4'-dichlorophenyl)-2'-hydroxy-4'-methylacetophenone (98%) has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and has been studied for its biochemical and physiological effects. It has been used in the synthesis of various pharmaceuticals and has been used as an insecticide. It has also been used in the synthesis of various organic compounds and has been studied for its potential applications in biotechnology.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)-2-(2,4-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O2/c1-8-4-14(19)11(7-12(8)17)15(20)5-9-2-3-10(16)6-13(9)18/h2-4,6-7,19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNHWDCMMVSCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)CC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Chloro-2(2',4'-dichlorophenyl)-2'-hydroxy-4'-methylacetophenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)



